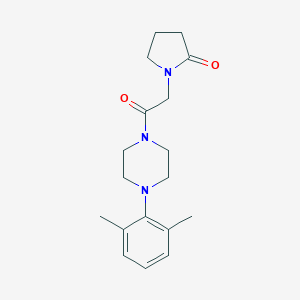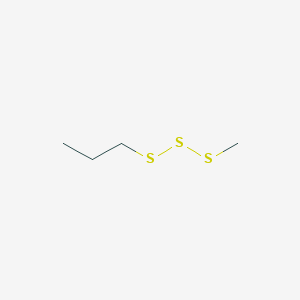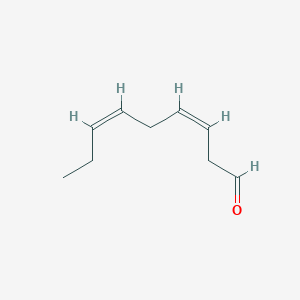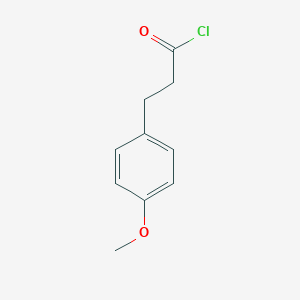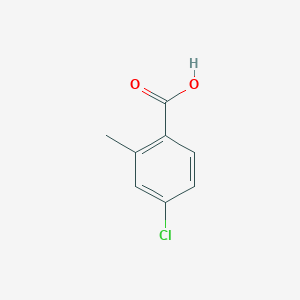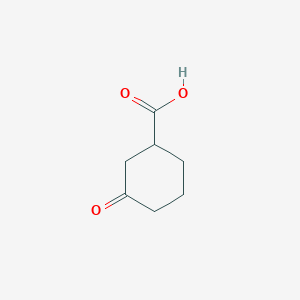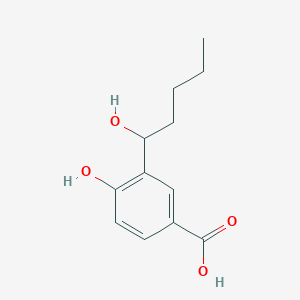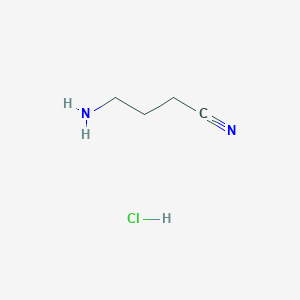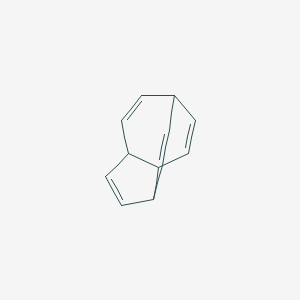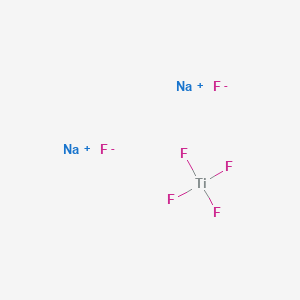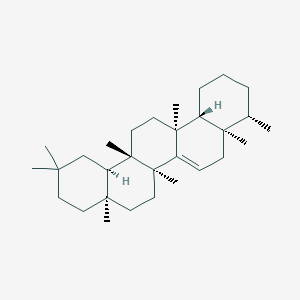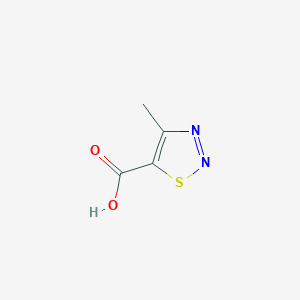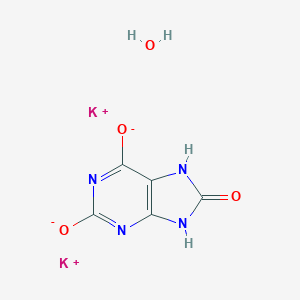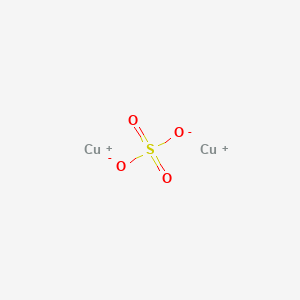
Copper(I) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(I) sulfate is a chemical compound that is commonly used in scientific research. It is also known as cuprous sulfate or copper monosulfate. This compound is a white crystalline powder that is soluble in water. Copper(I) sulfate is used in a variety of applications, including electroplating, fungicides, and as a reagent in laboratory experiments.
Mecanismo De Acción
Copper(I) sulfate works by disrupting the cellular processes of fungi. It does this by binding to proteins and enzymes in the fungal cell, which disrupts their function. This leads to the death of the fungal cell.
Efectos Bioquímicos Y Fisiológicos
Copper(I) sulfate has been shown to have both biochemical and physiological effects. In a study conducted on rats, it was found that exposure to copper(I) sulfate resulted in changes in the levels of certain enzymes in the liver. This suggests that copper(I) sulfate may have an effect on liver function. In another study, it was found that exposure to copper(I) sulfate resulted in changes in the levels of certain hormones in the blood. This suggests that copper(I) sulfate may have an effect on hormone regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using copper(I) sulfate in laboratory experiments is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation of using copper(I) sulfate is that it can be toxic if ingested or inhaled. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Direcciones Futuras
There are several future directions for research on copper(I) sulfate. One area of research could be to explore the potential use of this compound as a treatment for fungal infections in humans. Another area of research could be to investigate the effects of copper(I) sulfate on other physiological systems in the body. Additionally, further research could be conducted to explore the potential use of copper(I) sulfate in other scientific applications, such as in the development of new electroplating techniques or as a reagent in laboratory experiments.
Métodos De Síntesis
Copper(I) sulfate can be synthesized by reacting copper metal with sulfuric acid. This reaction produces copper(II) sulfate, which can be reduced to copper(I) sulfate by adding a reducing agent such as iron or sulfur dioxide. Another method of synthesis involves the reaction of copper(II) oxide with sulfuric acid, which produces copper(II) sulfate. This compound can then be reduced to copper(I) sulfate using a reducing agent.
Aplicaciones Científicas De Investigación
Copper(I) sulfate is used in a variety of scientific research applications. It is commonly used as a reagent in laboratory experiments to test for the presence of reducing sugars. This compound is also used in electroplating, where it is used as a source of copper ions. Copper(I) sulfate is also used as a fungicide in agriculture to control the growth of fungi on crops.
Propiedades
Número CAS |
17599-81-4 |
|---|---|
Nombre del producto |
Copper(I) sulfate |
Fórmula molecular |
CuSO4 Cu2O4S |
Peso molecular |
223.16 g/mol |
Nombre IUPAC |
copper(1+);sulfate |
InChI |
InChI=1S/2Cu.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
WIVXEZIMDUGYRW-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Otros números CAS |
17599-81-4 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



